2,4-Dibromothiazole: A Comprehensive Technical Guide for Researchers
2,4-Dibromothiazole: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2,4-dibromothiazole, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to facilitate its application in the laboratory.
Core Chemical Properties
2,4-Dibromothiazole is a halogenated heterocyclic compound widely utilized as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its two bromine atoms at positions 2 and 4 offer differential reactivity, making it a valuable scaffold for introducing substituents in a controlled, regioselective manner.[1][3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2,4-dibromothiazole is presented in the table below. This information has been compiled from various sources to provide a comprehensive reference.
| Property | Value |
| Molecular Formula | C₃HBr₂NS |
| Molecular Weight | 242.92 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 80-84 °C |
| Boiling Point | 242.8 ± 13.0 °C at 760 mmHg (Predicted) |
| Density | 2.324 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Methanol |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.21 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 120.8 (CH), 124.3 (C-4), 136.3 (C-2) |
Synthesis and Reactivity
2,4-Dibromothiazole serves as a crucial starting material for the synthesis of various 2,4-disubstituted thiazole derivatives, which have shown biological activity as survival motor neuron (SMN) protein modulators. It is also a key building block in the synthesis of Melithiazole C.
Synthesis of 2,4-Dibromothiazole
A common laboratory-scale synthesis of 2,4-dibromothiazole involves the treatment of 2,4-thiazolidinedione with a brominating agent such as phosphorus tribromide.
Caption: Synthetic workflow for 2,4-dibromothiazole.
Regioselective Cross-Coupling Reactions
The differential reactivity of the bromine atoms at the C2 and C4 positions allows for regioselective functionalization. The C2 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack in palladium-catalyzed cross-coupling reactions. This property is exploited to synthesize 2-substituted 4-bromothiazoles, which can then undergo a second coupling reaction at the C4 position.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2,4-dibromothiazole and its subsequent use in Suzuki and Stille cross-coupling reactions. These protocols are based on established literature procedures.
Synthesis of 2,4-Dibromothiazole from 2,4-Thiazolidinedione
This protocol describes the synthesis of 2,4-dibromothiazole from commercially available 2,4-thiazolidinedione.
Materials:
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2,4-Thiazolidinedione
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Phosphorus tribromide (PBr₃)
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Dichloromethane (DCM)
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Sodium carbonate (Na₂CO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel
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Ethyl acetate
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Hexane
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Ice
Procedure:
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A mixture of 2,4-thiazolidinedione (1 equivalent) and phosphorus tribromide (4.5 equivalents) is heated at 130°C for 30 minutes.
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The reaction mixture is cooled to room temperature and then slowly added to a beaker of ice water.
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The aqueous mixture is neutralized by the careful, portion-wise addition of solid sodium carbonate until gas evolution ceases.
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The neutralized mixture is transferred to a separatory funnel and extracted three times with dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5%) to afford 2,4-dibromothiazole as a crystalline solid.
Regioselective Suzuki Cross-Coupling (General Protocol)
This protocol outlines a general procedure for the regioselective mono-arylation of 2,4-dibromothiazole at the C2 position.
Caption: General workflow for Suzuki cross-coupling.
Materials:
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2,4-Dibromothiazole
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Arylboronic acid (1.1 - 1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
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Standard glassware for inert atmosphere reactions
Procedure:
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In a flame-dried Schlenk flask, combine 2,4-dibromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
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Add the palladium catalyst to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 90°C) and stir vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromothiazole.
Regioselective Stille Cross-Coupling (General Protocol)
This protocol describes a general method for the Stille coupling of 2,4-dibromothiazole, which is also regioselective for the C2 position.
Caption: General workflow for Stille cross-coupling.
Materials:
-
2,4-Dibromothiazole
-
Organotin reagent (e.g., tributylphenylstannane, 1.15 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equivalents)
-
Copper(I) iodide (CuI, 0.1 equivalents)
-
Lithium chloride (LiCl, 5.3 equivalents)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 2,4-dibromothiazole (1.0 equivalent) and degassed DMF.
-
Sequentially add CuI, the palladium catalyst, and LiCl.
-
Purge the reaction flask with an inert gas (e.g., argon) for 10 minutes.
-
Add the organotin reagent via syringe.
-
Heat the solution to the desired temperature (e.g., 40°C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous ammonia solution. Extract with a nonpolar solvent like hexane.
-
Wash the combined organic layers with aqueous ammonia and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to afford the coupled product.
Safety Information
2,4-Dibromothiazole is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
